4-(5-fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-yl)piperazine-1-carboxamide
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Overview
Description
4-(5-fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety, a thiophene ring, and a piperazine carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-chloro-5-fluoropyrimidine with thiophene-2-amine under basic conditions to form the corresponding aminopyrimidine derivative . This intermediate is then reacted with piperazine-1-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to more consistent product quality . Additionally, the use of automated systems can reduce the risk of human error and improve overall safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(5-fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-yl)piperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the piperazine carboxamide can be reduced to form the corresponding alcohol.
Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(5-fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . These interactions are often mediated by the compound’s unique structural features, such as the fluoropyrimidine and thiophene moieties .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Fluoropyrimidin-2-yl)morpholine
- 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)
- 2,4-dianilino-5-fluoropyrimidine derivatives
Uniqueness
Compared to similar compounds, 4-(5-fluoropyrimidin-2-yl)-3-oxo-N-(thiophen-2-yl)piperazine-1-carboxamide stands out due to its unique combination of a fluoropyrimidine moiety, a thiophene ring, and a piperazine carboxamide group. This unique structure allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)-3-oxo-N-thiophen-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O2S/c14-9-6-15-12(16-7-9)19-4-3-18(8-11(19)20)13(21)17-10-2-1-5-22-10/h1-2,5-7H,3-4,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXJXDLNKORIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)NC2=CC=CS2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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